

A Comparative Guide to Percoll PLUS and Standard Percoll for Cell Isolation

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Compound of Interest

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For researchers, scientists, and drug development professionals engaged in cell isolation, the choice of a density gradient medium is a critical step that can significantly impact experimental outcomes. Both **Percoll PLUS** and standard **Percoll** are widely utilized silica-based colloidal media for cell separation through density gradient centrifugation. This guide provides a detailed comparison of their performance, supported by available data and experimental methodologies, to aid in the selection of the most appropriate medium for your specific research needs.

At a Glance: Key Differences and Specifications

The primary distinction between **Percoll PLUS** and standard **Percoll** lies in the coating of their silica particles. **Percoll PLUS** features silica particles covalently coated with silane, whereas standard **Percoll** particles are coated with polyvinylpyrrolidone (PVP).^{[1][2]} This fundamental difference in composition leads to variations in their properties, most notably the endotoxin levels.

Feature	Percoll PLUS	Standard Percoll	Reference
Coating	Covalently linked silane	Polyvinylpyrrolidone (PVP)	[1][2]
Endotoxin Level	Low (≤ 2 EU/ml)	Not specified as low endotoxin	[1]
Composition	Colloidal silica sol with silane coating	Colloidal silica sol with PVP coating	[1]
Density	1.130 ± 0.005 g/ml	1.130 ± 0.005 g/ml	[1]
Osmolality	< 30 mOsm/kg H ₂ O	< 25 mOsm/kg H ₂ O	[1]
Viscosity	< 15 cP at 20°C	< 15 cP at 20°C	[1]
pH	8.5 - 9.5	9.0 ± 0.5	[1]

Performance Comparison: A Focus on Experimental Outcomes

While direct head-to-head comparative studies with quantitative data on cell viability, recovery, and purity for **Percoll PLUS** versus standard **Percoll** are not readily available in the public domain, we can infer performance characteristics based on manufacturer specifications and published research utilizing each medium.

Percoll PLUS: The Choice for Sensitive Applications

The standout feature of **Percoll PLUS** is its guaranteed low endotoxin level (≤ 2 EU/ml).[1] This makes it the preferred choice for applications where downstream cell cultures or clinical research demand minimal endotoxin contamination to avoid influencing cellular responses. The silane coating is designed to provide high stability and a long shelf life.[1] Like standard **Percoll**, it is described as non-toxic to cells, allowing for the isolation of viable and morphologically intact cells.[1]

Standard **Percoll**: A Well-Established Medium

Standard **Percoll** has a long history of successful use in a wide range of cell isolation protocols. The PVP coating renders the silica particles non-toxic and biocompatible.[3] Numerous studies have reported high cell viability and purity when using standard **Percoll** for the isolation of various cell types, including lymphocytes and monocytes. For instance, studies have reported monocyte purity of over 85% with viability exceeding 95% using standard **Percoll**. Another study on human peripheral blood monocytes reported an average yield of 74% and purity of 63%, with 90-95% viability.[4]

It is important to note that the performance of any density gradient medium, including both **Percoll PLUS** and standard **Percoll**, is highly dependent on the specific protocol, cell type, and starting sample quality.

Experimental Protocols: Methodologies for Cell Isolation

The following are generalized protocols for the isolation of mononuclear cells from peripheral blood using a discontinuous density gradient, which can be adapted for either **Percoll PLUS** or standard **Percoll**.

Preparation of Isotonic **Percoll** Solution (100%)

To create a working solution that is iso-osmotic with physiological saline (approximately 300 mOsm/kg H₂O), **Percoll** must be mixed with a 10x concentrated salt solution.

- Mix 9 parts of **Percoll** (or **Percoll PLUS**) with 1 part of 10x Phosphate Buffered Saline (PBS) or 1.5 M NaCl.

Discontinuous Gradient for Mononuclear Cell Isolation

This protocol is a common starting point for isolating lymphocytes and monocytes.

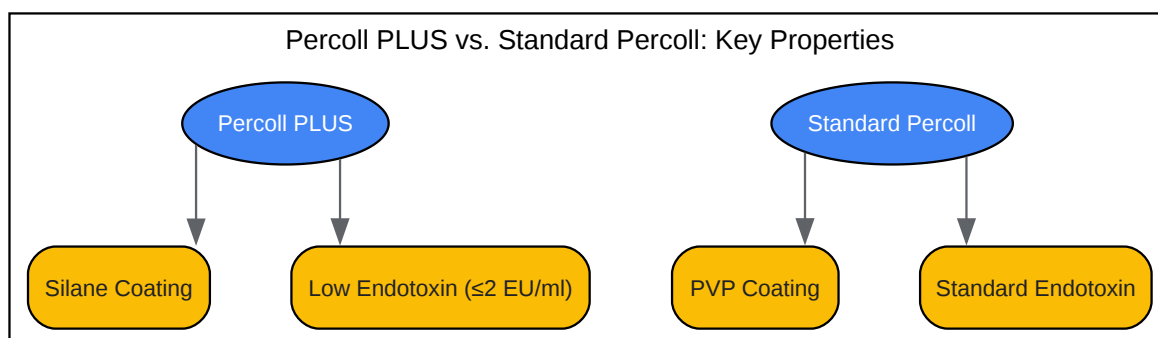
- Prepare **Percoll** Dilutions: From the 100% isotonic **Percoll** solution, prepare dilutions with 1x PBS or a suitable cell culture medium to create layers of different densities (e.g., 70% and 50%).
- Create the Gradient: In a centrifuge tube, carefully layer the higher density **Percoll** solution (e.g., 70%) at the bottom, followed by the lower density solution (e.g., 50%) on top, ensuring

a sharp interface between the layers.

- **Sample Loading:** Dilute the blood sample (typically 1:1 with PBS) and carefully layer it on top of the **Percoll** gradient.
- **Centrifugation:** Centrifuge the tubes at 400-800 x g for 20-30 minutes at room temperature with the brake off to prevent disruption of the cell layers.
- **Cell Collection:** After centrifugation, mononuclear cells (lymphocytes and monocytes) will be concentrated at the interface between the plasma and the upper **Percoll** layer. Carefully aspirate this layer.
- **Washing:** Wash the collected cells with an excess of PBS or cell culture medium and centrifuge at a lower speed (e.g., 200-300 x g) to pellet the cells and remove the **Percoll**. Repeat the wash step as necessary.

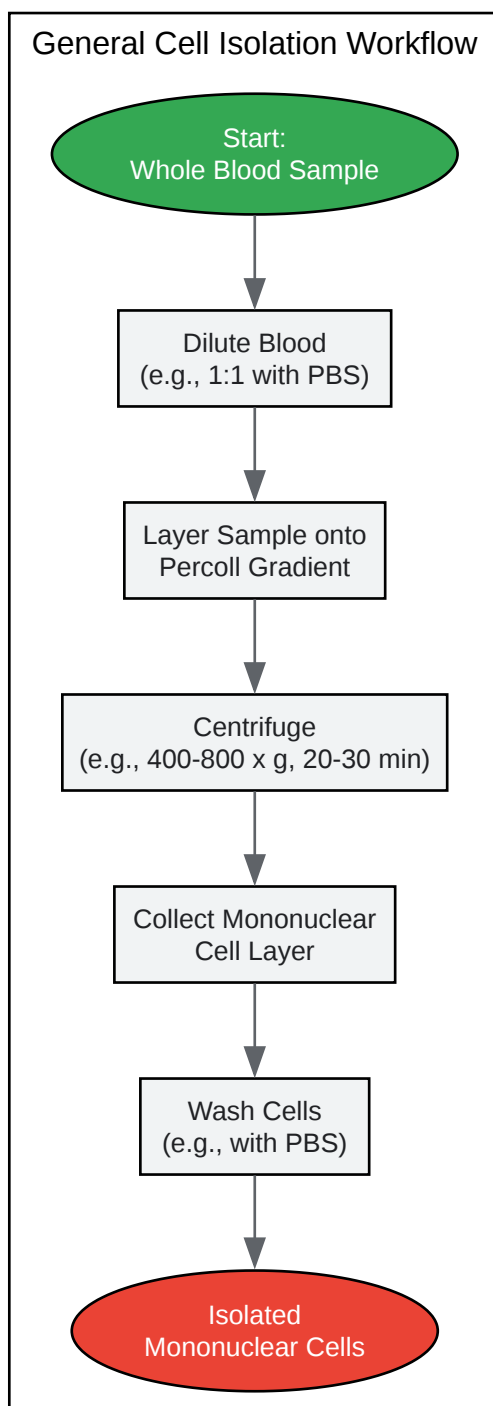
Visualizing the Process: Workflows and Key Differences

To better illustrate the concepts discussed, the following diagrams are provided.



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Caption: Key distinguishing properties of **Percoll** PLUS and standard **Percoll**.



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Caption: A generalized workflow for mononuclear cell isolation using a **Percoll** gradient.

Conclusion: Selecting the Right Tool for the Job

Both **Percoll** PLUS and standard **Percoll** are effective media for cell isolation via density gradient centrifugation. The choice between them hinges on the specific requirements of the downstream applications.

- **Percoll** PLUS is the recommended choice for experiments that are sensitive to endotoxins, such as cell culture of immune cells, in vivo studies, and other clinical research applications. Its silane coating also offers the benefit of enhanced stability.
- Standard **Percoll** remains a reliable and cost-effective option for a wide array of research applications where low endotoxin levels are not a stringent requirement. Its performance has been well-documented in numerous publications over many years.

Ultimately, for any new cell isolation procedure, it is advisable to perform a pilot experiment to optimize the protocol for your specific cell type and experimental conditions to achieve the desired purity, viability, and recovery.

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References

- 1. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 2. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Separation of human peripheral blood monocytes on continuous density gradients of polyvinylpyrrolidone-coated silica gel (Percoll) - PubMed [pubmed.ncbi.nlm.nih.gov]
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